Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester
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Overview
Description
Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzeneacetic acid, where the hydrogen atom at the alpha position is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester typically involves the bromination of 4-methoxybenzeneacetic acid followed by esterification. One common method involves treating 4-methoxybenzeneacetic acid with bromine in the presence of a catalyst to introduce the bromine atom at the alpha position. The resulting a-bromo-4-methoxybenzeneacetic acid is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include substituted benzeneacetic acid derivatives.
Oxidation: Products include 4-methoxybenzeneacetic acid and its derivatives.
Reduction: Products include 4-methoxybenzeneethanol.
Ester Hydrolysis: Products include 4-methoxybenzeneacetic acid and ethanol.
Scientific Research Applications
Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester involves its interaction with molecular targets through various pathways:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the alpha carbon.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new products.
Ester Hydrolysis: The ester bond is cleaved, resulting in the formation of carboxylic acid and ethanol.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-methoxy-: This compound lacks the bromine atom and has different reactivity and applications.
Benzeneacetic acid, 3-bromo-4-methoxy-, ethyl ester: Similar structure but with the bromine atom at a different position, leading to different chemical properties.
Benzeneacetic acid, (4-methoxyphenyl)methyl ester: Similar ester structure but with a different substitution pattern on the benzene ring.
Uniqueness
Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13BrO3 |
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Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(14-2)7-10(8)12/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
DTFIBXGHRCZZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)OC)Br |
Origin of Product |
United States |
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